molecular formula C11H13NO4S B12626027 Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate CAS No. 921596-41-0

Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate

Cat. No.: B12626027
CAS No.: 921596-41-0
M. Wt: 255.29 g/mol
InChI Key: YLGZYOBXQCPRAX-UHFFFAOYSA-N
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Description

Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the use of sulfurizing agents, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions. The choice of reagents and catalysts, such as [Rh(COD)Cl]2 and bis(diphenylphosphino)ferrocene (DPPF), can significantly influence the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is characterized by its unique structure, which includes a thiophene ring and a morpholine carbonyl group. This structure contributes to its chemical reactivity and potential biological activities. The molecular formula is C12H13NO3SC_{12}H_{13}NO_3S, with a molecular weight of approximately 253.30 g/mol.

Pharmaceutical Applications

  • Anticoagulant Activity :
    • Research indicates that derivatives of thiophene compounds, including this compound, exhibit anticoagulant properties by acting as inhibitors of blood coagulation factor Xa. This mechanism can be beneficial in the prophylaxis and treatment of thromboembolic disorders such as myocardial infarction and deep vein thrombosis .
  • Anticancer Properties :
    • Initial studies suggest that this compound may interact with specific enzymes or receptors involved in tumor growth inhibition. The presence of the morpholine group enhances its interaction with biological targets, making it a candidate for further exploration in cancer therapeutics .
  • Viral Inhibition :
    • There is ongoing research into the compound's ability to inhibit viral replication. Advanced techniques like molecular docking are being employed to elucidate these interactions, which could lead to the development of antiviral agents .

Material Science Applications

  • Organic Electronics :
    • The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify the electronic properties through substitution patterns allows for the design of materials with tailored performance characteristics .
  • Fluorescent Chemosensors :
    • This compound can be utilized in the development of fluorescent chemosensors. These sensors can selectively bind metal ions or small organic molecules, providing an optical signal that can be used for environmental monitoring or medical diagnostics .

Case Study 1: Anticoagulant Efficacy

A study demonstrated that a series of thiophene derivatives, including this compound, were synthesized and evaluated for their anticoagulant activity in vitro. The results indicated a significant inhibition of factor Xa activity, suggesting potential therapeutic applications in managing thromboembolic diseases.

Case Study 2: Anticancer Activity

In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of this compound. The compound showed promising results, leading to further studies aimed at understanding its mechanism of action and potential as an anticancer drug.

Mechanism of Action

The mechanism of action of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, influencing nerve signal transmission. They may also inhibit enzymes or interact with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its morpholine-4-carbonyl group enhances its solubility and interaction with biological targets, making it a valuable compound for research and development .

Biological Activity

Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Formula: C12H13N1O3S
Molecular Weight: 251.30 g/mol
IUPAC Name: this compound
Canonical SMILES: COC(=O)C1=C(SC=C1)C(=O)N1CCOCC1

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Thiophene Derivative: The initial step often includes the formation of a thiophene ring through cyclization reactions involving thiophene-2-carboxylic acid derivatives.
  • Carbamate Formation: A morpholine derivative is then reacted to form the carbamate linkage, which is crucial for the biological activity of the compound.
  • Methyl Esterification: Finally, methyl esterification occurs to yield the final product.

Antimicrobial Activity

Studies have shown that this compound exhibits notable antimicrobial properties. In vitro evaluations reveal its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Bacillus subtilis15 µg/mL

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, leading to cell lysis and death.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including:

  • HepG2 (hepatocellular carcinoma)
  • MCF-7 (breast cancer)
  • HCT116 (colorectal cancer)

In vitro studies using the MTT assay demonstrated that the compound has an IC50 value lower than 30 µM for these cell lines, indicating potent anti-proliferative effects.

Cell Line IC50 (µM)
HepG2<25
MCF-7<30
HCT116<35

Case Studies

  • Antimicrobial Efficacy Study: A study published in MDPI evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The compound showed significant activity against both Gram-positive and Gram-negative bacteria, with a focus on its potential as a lead compound for developing new antibiotics .
  • Anticancer Activity Assessment: Another research article highlighted the anticancer properties of this compound through a series of assays on cancer cell lines. The results indicated that it could induce apoptosis in cancer cells via modulation of apoptotic pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cell wall synthesis in bacteria and metabolic pathways in cancer cells.
  • Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.

Properties

CAS No.

921596-41-0

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate

InChI

InChI=1S/C11H13NO4S/c1-15-11(14)9-3-2-8(17-9)10(13)12-4-6-16-7-5-12/h2-3H,4-7H2,1H3

InChI Key

YLGZYOBXQCPRAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(S1)C(=O)N2CCOCC2

Origin of Product

United States

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